EGFR T790M/L858R Mutant Kinase Inhibition: Azalamellarin N Analogue vs. Lamellarin N Analogue
An in vitro tyrosine kinase assay demonstrated that the inhibitory activities of synthetic azalamellarin analogues were higher than those of the corresponding lamellarins [1]. The most potent A-ring-modified azalamellarin N analogue exhibited an IC50 of 1.7 nM against the EGFR T790M/L858R mutant and 4.6 nM against wild-type EGFR, while the most promising lamellarin N analogue (compound 14f) showed an IC50 of 8.9 nM against the T790M/L858R mutant and 31.8 nM against wild-type EGFR [2].
| Evidence Dimension | EGFR T790M/L858R mutant kinase inhibition (IC50) |
|---|---|
| Target Compound Data | Azalamellarin N analogue with C20- and C21- 3-(dimethylamino)propoxy groups: IC50 (T790M/L858R) = 1.7 nM; IC50 (WT) = 4.6 nM |
| Comparator Or Baseline | Lamellarin N analogue 14f: IC50 (T790M/L858R) = 8.9 nM; IC50 (WT) = 31.8 nM |
| Quantified Difference | Azalamellarin N analogue is approximately 5.2-fold more potent against the mutant and 6.9-fold more potent against wild-type EGFR |
| Conditions | In vitro tyrosine kinase assay; cell-free enzymatic assay |
Why This Matters
This ~5-fold potency advantage against the clinically relevant T790M/L858R drug-resistant mutant positions azalamellarin N analogues as superior starting points for developing non-covalent EGFR-TKIs that may overcome osimertinib resistance mechanisms.
- [1] Fukuda T, Anzai M, Nakahara A, Yamashita K, Matsukura K, Ishibashi F, Oku Y, Nishiya N, Uehara Y, Iwao M. Synthesis and evaluation of azalamellarin N and its A-ring-modified analogues as non-covalent inhibitors of the EGFR T790M/L858R mutant. Bioorg Med Chem. 2021 Mar 15;34:116039. View Source
- [2] Fukuda T, Umeki T, Tokushima K, Xiang G, Yoshida Y, Ishibashi F, Oku Y, Nishiya N, Uehara Y, Iwao M. Design, synthesis, and evaluation of A-ring-modified lamellarin N analogues as noncovalent inhibitors of the EGFR T790M/L858R mutant. Bioorg Med Chem. 2017 Dec 15;25(24):6563-6580. View Source
